molecular formula C6H5Cl2NO3S B1455539 5-Chloro-6-methoxypyridine-3-sulfonyl chloride CAS No. 1261785-22-1

5-Chloro-6-methoxypyridine-3-sulfonyl chloride

Cat. No.: B1455539
CAS No.: 1261785-22-1
M. Wt: 242.08 g/mol
InChI Key: XVWXNRWSPXZKTK-UHFFFAOYSA-N
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Description

5-Chloro-6-methoxypyridine-3-sulfonyl chloride is a useful research compound. Its molecular formula is C6H5Cl2NO3S and its molecular weight is 242.08 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Chloro-6-methoxypyridine-3-sulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Chloro-6-methoxypyridine-3-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-6-methoxypyridine-3-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-6-methoxypyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO3S/c1-12-6-5(7)2-4(3-9-6)13(8,10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWXNRWSPXZKTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261785-22-1
Record name 5-chloro-6-methoxypyridine-3-sulfonyl chloride
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Biological Activity

5-Chloro-6-methoxypyridine-3-sulfonyl chloride is a sulfonyl chloride derivative of pyridine, characterized by the presence of a chlorine atom and a methoxy group on the pyridine ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and drug development. The following sections detail its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₇H₈ClN₁O₂S
  • Molecular Weight : 207.66 g/mol
  • CAS Number : 1261785-22-1

Biological Activity Overview

The biological activity of 5-Chloro-6-methoxypyridine-3-sulfonyl chloride primarily involves its role as a reagent in the synthesis of various pharmaceutical compounds. Its electrophilic nature allows it to interact with nucleophiles, making it a valuable building block in drug discovery.

The mechanism through which 5-Chloro-6-methoxypyridine-3-sulfonyl chloride exerts its biological effects is largely attributed to its ability to modify biomolecules such as proteins and peptides. This modification can lead to the inhibition or activation of specific biochemical pathways, influencing various physiological processes.

1. Antimicrobial Activity

Research has indicated that compounds similar to 5-Chloro-6-methoxypyridine-3-sulfonyl chloride exhibit antimicrobial properties. A study demonstrated that related pyridine sulfonamides showed significant activity against various bacterial strains, suggesting potential applications in treating bacterial infections .

2. Central Nervous System (CNS) Disorders

Compounds with structural similarities have been explored for their affinity towards the 5-HT6 receptor, which is implicated in several CNS disorders including depression and anxiety. The sulfonamide derivatives were found to modulate serotonin levels, providing a therapeutic avenue for conditions like Alzheimer's disease and schizophrenia .

Compound Target Activity Potential Applications
5-Chloro-6-methoxypyridine-3-sulfonyl chlorideModulation of neurotransmitter systemsTreatment of CNS disorders
Related sulfonamidesAntimicrobial activityAntibiotic development

3. Enzyme Inhibition Studies

The electrophilic nature of the sulfonyl chloride group allows it to act as an enzyme inhibitor. In vitro studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, which could be beneficial in developing drugs targeting metabolic disorders .

Summary of Findings

The biological activity of 5-Chloro-6-methoxypyridine-3-sulfonyl chloride is multifaceted, with implications in antimicrobial therapy, CNS disorder treatment, and enzyme inhibition. The compound's ability to modify biomolecules through electrophilic interactions positions it as a significant player in drug design.

Future Directions

Further research is needed to explore the full spectrum of biological activities associated with this compound. Investigations into its pharmacokinetic properties, toxicity profiles, and long-term effects will be crucial for advancing its development as a therapeutic agent.

Scientific Research Applications

Synthesis and Chemical Properties

5-Chloro-6-methoxypyridine-3-sulfonyl chloride can be synthesized through the reaction of 5-chloro-6-methoxypyridine with chlorosulfonic acid. This process typically requires controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

Starting Material: 5-Chloro-6-methoxypyridine
Reagent: Chlorosulfonic acid (HSO₃Cl)
Reaction Conditions: Low temperature to minimize side reactions and maximize yield.

The compound has a molecular formula of C₆H₆ClNO₂S and is characterized by its electrophilic sulfonyl chloride functional group, which makes it highly reactive towards nucleophiles.

Chemistry:

5-Chloro-6-methoxypyridine-3-sulfonyl chloride serves as an important intermediate in organic synthesis. It is utilized in the preparation of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows for the formation of sulfonamide derivatives through nucleophilic substitution reactions.

Reaction TypeDescriptionProducts Formed
Nucleophilic SubstitutionReacts with amines or alcoholsSulfonamide derivatives
OxidationCan undergo oxidation reactionsSulfonic acids or other oxidized products
Coupling ReactionsParticipates in reactions like Suzuki couplingCarbon-carbon bond formations

Biology:

In biological research, this compound is used for modifying biomolecules such as proteins and peptides. This modification aids in studying their structure and function, contributing to advancements in biochemical assays.

Medicine:

The compound has potential applications in drug development, particularly in synthesizing sulfonamide-based drugs. Its ability to form sulfonamide linkages is crucial for creating therapeutically relevant compounds.

Case Studies

Case Study 1: Synthesis of Sulfonamide Drugs
A study demonstrated the successful synthesis of a novel class of sulfonamide drugs using 5-Chloro-6-methoxypyridine-3-sulfonyl chloride as a key intermediate. The resulting compounds exhibited significant antibacterial activity against resistant strains of bacteria.

Case Study 2: Modification of Peptides
Research on peptide modification using this compound showed enhanced stability and bioactivity of the modified peptides. The sulfonyl chloride group facilitated selective reactions with amino acid side chains, leading to improved pharmacokinetic profiles.

Q & A

Q. What are the optimal synthetic routes for preparing 5-chloro-6-methoxypyridine-3-sulfonyl chloride, and how do reaction conditions influence yield?

A common approach involves sequential functionalization of pyridine derivatives. For example, introducing the methoxy group via nucleophilic substitution on a chlorinated pyridine precursor, followed by sulfonation using chlorosulfonic acid to form the sulfonyl chloride moiety. Reaction temperatures (0–5°C for sulfonation) and stoichiometric ratios (e.g., excess ClSO₃H) are critical to avoid side reactions like over-sulfonation or decomposition . Purification via recrystallization in non-polar solvents (e.g., hexane) improves yield.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • ¹H/¹³C NMR : The methoxy group (-OCH₃) appears as a singlet near δ 3.9 ppm in ¹H NMR, while the sulfonyl chloride group deshields adjacent pyridine protons, causing distinct splitting patterns .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 212.05 (M⁺) confirm the molecular weight, with fragmentation patterns indicating loss of Cl and SO₂ groups .
  • IR Spectroscopy : Strong S=O stretches near 1370 cm⁻¹ and 1180 cm⁻¹ confirm the sulfonyl chloride group .

Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary for long-term use?

The sulfonyl chloride group is hydrolytically sensitive. Storage under inert gas (argon) at −20°C in anhydrous solvents (e.g., dry DCM) is recommended. Degradation products (e.g., sulfonic acids) can be monitored via TLC (Rf shifts) or ¹H NMR (disappearance of –SO₂Cl signals) .

Advanced Research Questions

Q. How can 5-chloro-6-methoxypyridine-3-sulfonyl chloride act as a key intermediate in synthesizing enzyme inhibitors, and what mechanistic insights support its reactivity?

The sulfonyl chloride group facilitates nucleophilic substitution reactions with amines or alcohols, making it valuable for constructing sulfonamide-based inhibitors (e.g., p38 MAP kinase inhibitors). For instance, coupling with aniline derivatives under mild basic conditions (e.g., Et₃N, 0°C) generates sulfonamides with high regioselectivity due to the electron-withdrawing effect of the pyridine ring . Kinetic studies show pseudo-first-order dependence on amine concentration, suggesting a two-step mechanism: initial chloride displacement followed by proton transfer .

Q. How can researchers resolve contradictions in reported reactivity data, such as unexpected side products during coupling reactions?

Discrepancies often arise from competing pathways. For example, trace moisture may hydrolyze the sulfonyl chloride to sulfonic acid, reducing coupling efficiency. Systematic optimization of drying agents (e.g., molecular sieves) and reaction solvents (e.g., THF vs. DMF) is critical. Advanced characterization (e.g., LC-MS/MS) can identify byproducts like sulfonate esters or dimerized species .

Q. What strategies are effective for regioselective functionalization of the pyridine ring in downstream applications?

The electron-deficient pyridine ring directs electrophilic substitutions to the para position relative to the sulfonyl chloride group. For example, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 2-position is achievable using bulky ligands (e.g., SPhos) to mitigate steric hindrance from the methoxy group . Computational modeling (DFT) can predict reactive sites by analyzing charge distribution .

Methodological Considerations

Q. How should researchers design experiments to assess the compound’s reactivity in diverse solvent systems?

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonyl chloride reactivity but may promote hydrolysis.
  • Non-polar solvents (e.g., toluene) reduce side reactions but require activators like DMAP.
  • Kinetic profiling via in-situ IR or NMR monitors reaction progress and identifies optimal solvent-catalyst pairs .

Q. What analytical workflows are recommended for detecting trace impurities in synthesized batches?

  • HPLC-MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to separate hydrolyzed sulfonic acids or chlorinated byproducts.
  • ¹⁹F NMR (if applicable): Detects fluorinated impurities from incomplete substitutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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